
Ethyl 3-(4-methylphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylphenyl)but-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester, where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position . This compound has a molecular formula of C13H16O2 and a molar mass of 204.26 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Ethyl 3-(4-methylphenyl)but-2-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(4-methylphenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of solid acid catalysts or enzyme-catalyzed esterification can be employed to enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Ethyl 3-(4-methylphenyl)but-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-(4-methylphenyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on the compound’s potential pharmacological properties is ongoing.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond . This reactivity is crucial for its role in various chemical transformations and biological processes.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)but-2-enoate: This compound has a bromine atom instead of a methyl group on the phenyl ring.
Ethyl 3-(4-methoxyphenyl)but-2-enoate: The methoxy group on the phenyl ring can influence the compound’s electronic properties and reactivity.
This compound is unique due to its specific substitution pattern and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
InChI Key |
WVWVJVVXPXGLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


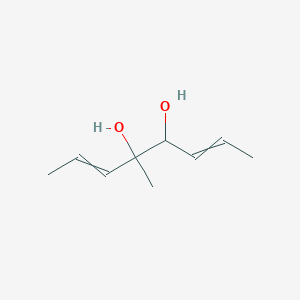
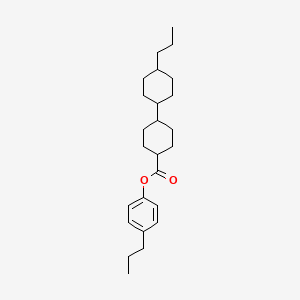
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
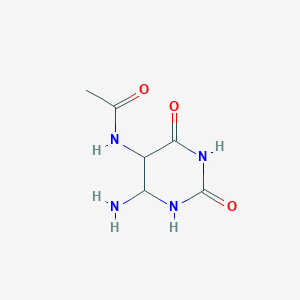
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)
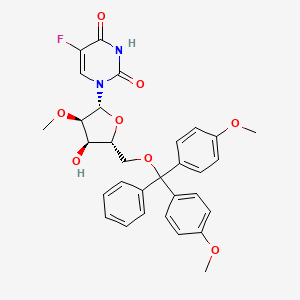
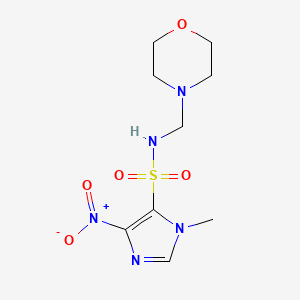



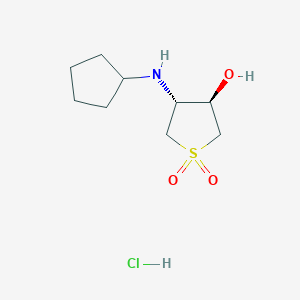
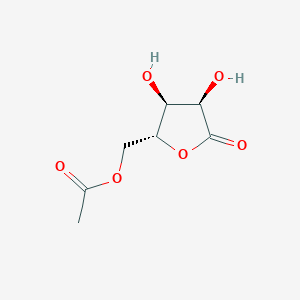
![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)

